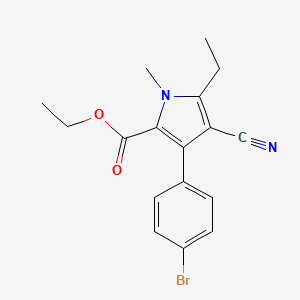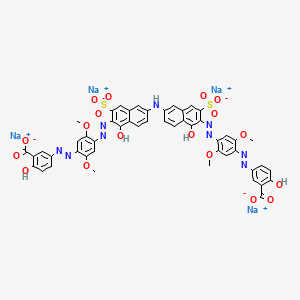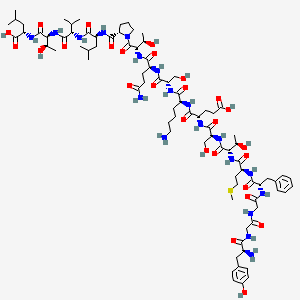
2-Bromo-5-fluorothiophene
Descripción general
Descripción
2-Bromo-5-fluorothiophene is an organic compound with the molecular formula C4H2BrFS . It has a molecular weight of 181.03 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluorothiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring has a bromine atom attached to one carbon and a fluorine atom attached to another .Physical And Chemical Properties Analysis
2-Bromo-5-fluorothiophene has a molecular weight of 181.03 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Electronic Properties Tuning in Polythiophenes
2-Bromo-5-fluorothiophene and related derivatives are pivotal in the synthesis of polythiophenes with varied electronic properties. A study by Gohier et al. (2013) explored the electropolymerization and electronic properties of terthienyls containing derivatives of hexylthiophene, including 3-fluoro-4-hexylthiophene and 3-bromo-4-hexylthiophene. These derivatives play a crucial role in adjusting the electronic properties of conjugated polythiophenes (Gohier, Frère, & Roncali, 2013).
Block Copolythiophenes Synthesis
In the field of polymer chemistry, 2-bromo-5-fluorothiophene derivatives have been utilized in the synthesis of block copolythiophenes. Ohshimizu and Ueda (2008) successfully prepared well-controlled rod−rod block copolymers using a nickel-catalyzed coupling polymerization process involving 2-bromo-3-hexyl-5-iodothiophene (Ohshimizu & Ueda, 2008).
Study of Substituent Effects
Tong et al. (2010) conducted an experimental and theoretical study on the electronic structure and substituent effects of 2-bromo-5-fluorothiophene derivatives. This research aids in understanding the electronic effects of donor or acceptor substituent groups, crucial for reliable photoelectron spectroscopy assignments and analyzing relative reactivities (Tong, Ma, Ge, Wang, & Wang, 2010).
Mecanismo De Acción
Target of Action
2-Bromo-5-fluorothiophene is a chemical compound with the molecular formula C4H2BrFS Thiophene derivatives are known to interact with various biological targets depending on their specific functional groups and structures .
Mode of Action
It’s known that thiophene derivatives can undergo various chemical reactions, includingSuzuki–Miyaura coupling , which is a type of carbon-carbon bond-forming reaction . This reaction involves the use of organoboron reagents and is widely applied in the synthesis of various organic compounds .
Biochemical Pathways
Thiophene derivatives are often used in the synthesis of conjugated polymers, which have applications in electronic and optoelectronic devices . These polymers can exhibit fascinating properties such as high conductivity and tunable optoelectronic properties .
Result of Action
As a thiophene derivative, it may participate in the formation of conjugated polymers, which can exhibit various electronic and optoelectronic properties .
Action Environment
The action of 2-Bromo-5-fluorothiophene can be influenced by various environmental factors. For example, the atmospheric degradation of similar compounds, such as 2-bromo-3,3,3-trifluoropropene, has been studied, indicating that environmental conditions can affect the stability and efficacy of these compounds .
Propiedades
IUPAC Name |
2-bromo-5-fluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCDDNAETBQBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564009 | |
| Record name | 2-Bromo-5-fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorothiophene | |
CAS RN |
32415-41-1 | |
| Record name | 2-Bromo-5-fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)
![Cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627252.png)




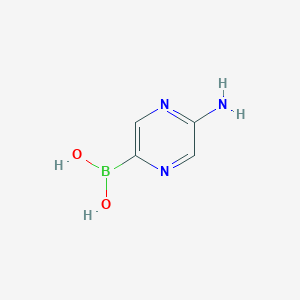
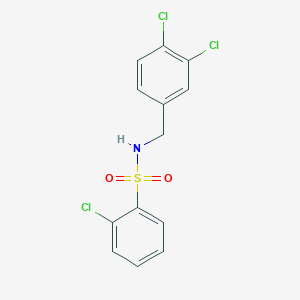
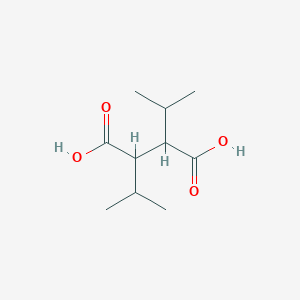

![tert-Butyl [(2R)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1627266.png)
